molecular formula C20H21ClN2O5S2 B2681168 N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 863008-23-5

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B2681168
CAS No.: 863008-23-5
M. Wt: 468.97
InChI Key: IDGYRKLRPANFLQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core, a sulfamoyl group, and a dihydrothiophene moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-chloro-4-methylbenzoic acid with an appropriate amine under acidic or basic conditions.

    Introduction of the Sulfamoyl Group:

    Formation of the Dihydrothiophene Moiety: The final step involves the cyclization reaction to form the dihydrothiophene ring. This can be achieved by reacting the intermediate with a suitable thiol compound under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can target the sulfamoyl group or the dihydrothiophene ring, leading to the formation of different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be used to study the effects of sulfamoyl and dihydrothiophene groups on biological systems.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dihydrothiophene moiety may also play a role in the compound’s biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)benzamide: Lacks the dihydrothiophene moiety, which may result in different chemical and biological properties.

    N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(2,3-dihydrothiophen-3-yl)benzamide: Similar structure but without the dioxido group, potentially affecting its reactivity and applications.

Uniqueness

The presence of the dihydrothiophene moiety and the dioxido group in N-(3-chloro-4-methylphenyl)-4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide distinguishes it from similar compounds

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5S2/c1-14-4-7-16(12-19(14)21)23(17-10-11-29(25,26)13-17)20(24)15-5-8-18(9-6-15)30(27,28)22(2)3/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYRKLRPANFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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